molecular formula C13H11NO3 B6387136 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid CAS No. 1255635-08-5

2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid

Cat. No.: B6387136
CAS No.: 1255635-08-5
M. Wt: 229.23 g/mol
InChI Key: ILECWQJERFMGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It features a pyridine ring substituted with a carboxylic acid group at the third position and a phenyl ring bearing a hydroxymethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents can also be incorporated to make the process more sustainable.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

  • Oxidation of the hydroxymethyl group yields 2-[4-(Carboxy)phenyl]pyridine-3-carboxylic acid.
  • Reduction of the carboxylic acid group yields 2-[4-(Hydroxymethyl)phenyl]pyridine-3-methanol.
  • Nitration of the phenyl ring yields 2-[4-(Nitrohydroxymethyl)phenyl]pyridine-3-carboxylic acid.

Scientific Research Applications

2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-[4-(Methoxymethyl)phenyl]pyridine-3-carboxylic acid
  • 2-[4-(Hydroxyethyl)phenyl]pyridine-3-carboxylic acid
  • 2-[4-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid

Uniqueness: 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid is unique due to the specific positioning of the hydroxymethyl and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-3-5-10(6-4-9)12-11(13(16)17)2-1-7-14-12/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILECWQJERFMGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687114
Record name 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255635-08-5
Record name 2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.